molecular formula C8H10N2OS B8412194 3-Pyridinecarboxamide, 5-mercapto-N,N-dimethyl- CAS No. 801316-03-0

3-Pyridinecarboxamide, 5-mercapto-N,N-dimethyl-

Cat. No. B8412194
M. Wt: 182.25 g/mol
InChI Key: KAQZRLLAJLVZBQ-UHFFFAOYSA-N
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Patent
US07566786B2

Procedure details

Sodium thiomethoxide (3 g) was added to a stirred solution of 5-bromo-N,N-dimethyl-3-pyridinecarboxamide (2.5g, WO2000055168) in N,N-dimethylformamide (40 ml) and the suspension stirred at 100° C. for 4 h. The solvent was concentrated in vacuo, the residue dissolved in 2M sodium hydroxide (35 ml) and water (50 ml), and the solution washed with chloroform (4×75 ml). The aqueous layer was acidified with 2M hydrochloric acid to pH 4 and extracted with chloroform (5×80 ml), and the combined organic layers were washed with brine (20 ml), dried over magnesium sulphate and concentrated in vacuo to give the title compound as an orange oil (1.8 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[S-:2].[Na+].Br[C:5]1[CH:6]=[C:7]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[CH:8]=[N:9][CH:10]=1>CN(C)C=O>[SH:2][C:5]1[CH:6]=[C:7]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[CH:8]=[N:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(=O)N(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the suspension stirred at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 2M sodium hydroxide (35 ml)
WASH
Type
WASH
Details
water (50 ml), and the solution washed with chloroform (4×75 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (5×80 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
SC=1C=C(C=NC1)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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